molecular formula C11H20N2O2 B12859463 tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B12859463
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-VGMNWLOBSA-N
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Description

tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a bicyclic carbamate derivative featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. The compound is distinguished by its stereochemistry (1S,4R,6S), with a tert-butoxycarbonyl (Boc) group at the 6-position of the bicyclic framework. This structure is critical in medicinal chemistry as a chiral building block for synthesizing pharmaceuticals, particularly for modulating pharmacokinetic properties and enhancing metabolic stability.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m1/s1

InChI Key

JFEPYXAQPBPXRI-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2C[C@@H]1NC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary in bicyclic ring systems, substituent positions, stereochemistry, and applications. Below is a detailed comparison:

Core Bicyclic Framework Variations

  • 2-Azabicyclo[2.2.1]heptane Derivatives :
    • tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 2101335-28-6):
  • Differs in stereochemistry (1R,4R,7R) and Boc group position (7 vs. 6).
  • Molecular weight: 212.29 g/mol.
    • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7):
  • Positional isomer with Boc at the 5-position; used in kinase inhibitor synthesis.

  • 2-Azabicyclo[2.2.2]octane Derivatives :

    • tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :
  • Larger bicyclic system ([2.2.2] vs. [2.2.1]) with a formyl group; enhances steric bulk for receptor targeting.

  • 3-Azabicyclo[4.1.0]heptane Derivatives :

    • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4):
  • Nitrogen at the 3-position and fused cyclohexane ring; impacts solubility and metabolic stability.

Stereochemical Variations

  • rac-tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1018587-38-6):
    • Racemic mixture with opposing stereochemistry; reduced enantiomeric purity limits use in asymmetric synthesis.
  • (1R,3S,4S)-tert-Butyl 3-(6-(7-(...))-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1499193-65-5):
    • Complex stereochemistry for HIV protease inhibition; demonstrates the role of absolute configuration in biological activity.

Functional Group Modifications

  • Fluorinated Derivatives :
    • 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2288709-05-5):
  • Fluorine substitution enhances membrane permeability and bioavailability.
  • Hydroxylated Derivatives :
    • tert-Butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1403865-39-3):
  • Hydroxyl group introduces hydrogen-bonding capacity, improving target binding.

Key Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Feature(s) Source
tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate Not explicitly provided C₁₁H₂₀N₂O₂ ~212.29* N/A (1S,4R,6S) stereochemistry
tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate 2101335-28-6 C₁₁H₂₀N₂O₂ 212.29 97% 7-position Boc; high enantiopurity
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 212.29 N/A Nitrogen at 3-position; fused cyclohexane
6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride 2288709-05-5 C₆H₁₁FN₂·HCl 166.62 (free base) N/A Fluorine substitution for bioavailability

*Molecular weight inferred from analogs.

Biological Activity

tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate, a compound belonging to the class of bicyclic amines, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol. It features a tert-butyl group attached to a bicyclic structure that includes a nitrogen atom, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
CAS Number2101335-28-6
Purity90%
Storage ConditionsRefrigerated

Research indicates that this compound acts primarily as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant as it suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia, where nAChRs play a crucial role in cognitive function.

Key Mechanisms:

  • Nicotinic Receptor Modulation : The compound enhances neurotransmitter release by binding to nAChRs, which may improve synaptic transmission and cognitive function.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells.

Biological Activity Studies

Several studies have explored the pharmacological effects of this compound:

Case Study 1: Cognitive Enhancement

A study conducted by Zhang et al. (2016) evaluated the cognitive-enhancing effects of various nAChR partial agonists, including this compound. The results indicated significant improvements in memory retention and learning capabilities in animal models compared to control groups.

Case Study 2: Neuroprotection

In another study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that this compound reduced cell death and oxidative stress markers significantly.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for potential therapeutic applications. Current data suggest a moderate safety profile; however, further toxicological studies are necessary to establish comprehensive safety parameters.

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